2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine (CAS 1000931-48-5) is a synthetic heterocyclic small molecule with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. It belongs to the 2,4-disubstituted oxazole class, featuring a 4-methoxyphenyl group at the 2-position and a primary amine-terminated ethyl chain at the 4-position.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1000931-48-5
Cat. No. B2831812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine
CAS1000931-48-5
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CO2)CCN
InChIInChI=1S/C12H14N2O2/c1-15-11-4-2-9(3-5-11)12-14-10(6-7-13)8-16-12/h2-5,8H,6-7,13H2,1H3
InChIKeyWDZAPDWVDUZWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine (CAS 1000931-48-5): Chemical Identity and Research Supply Overview


2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine (CAS 1000931-48-5) is a synthetic heterocyclic small molecule with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol [1]. It belongs to the 2,4-disubstituted oxazole class, featuring a 4-methoxyphenyl group at the 2-position and a primary amine-terminated ethyl chain at the 4-position [2]. This specific arrangement yields a computed XLogP3-AA of 1.3, one hydrogen bond donor, and four hydrogen bond acceptors, positioning it as a moderately lipophilic, drug-like fragment with physicochemical properties distinct from its nearest structural analogs [1]. The compound is supplied by multiple vendors, including American Elements and Santa Cruz Biotechnology, at a standard purity of ≥95%, and is intended exclusively for research and development purposes .

Why In-Class Substitution Fails: The Critical Alkylamine Homologation Gap for 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine


The oxazole chemical space is populated by numerous analogs, yet even minor structural modifications lead to significant functional divergence. The target compound's defining feature is its ethanamine side chain at the oxazole 4-position. The most deceptively similar comparator, [2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine (CAS 885272-87-7), differs by only a single methylene unit . This one-carbon homologation, however, is not trivial: it directly impacts molecular flexibility (rotatable bond count: 4 vs. 3), lipophilicity, and basicity, which in turn dictate membrane permeability, target binding, and metabolic stability [1]. Interchanging these 'look-alike' building blocks without quantitative justification risks invalidating any downstream structure-activity relationship (SAR) interpretation, making the precise selection of the ethanamine variant a non-negotiable requirement for target-specific lead generation.

Quantitative Differentiation Evidence: 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine vs. Closest Structural Analogs Procurement Guide


Alkylamine Homologation: Ethanamine vs. Methanamine Methylene Spacer Impact

The primary structural differentiator for the target compound is the length of the amine-terminated alkyl chain at the oxazole 4-position. The target contains an ethanamine group (-CH₂CH₂NH₂), while the nearest commercial comparator, [2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine (CAS 885272-87-7), contains a methanamine group (-CH₂NH₂) . This results in a quantifiable difference in molecular weight (218.25 vs. 204.23 g/mol) and rotatable bond count (4 vs. 3), directly influencing the molecule's conformational flexibility and its ability to explore chemical space for optimal target engagement [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

Physicochemical Profile: cLogP Lipophilicity Differentiation for Membrane Permeability

Lipophilicity is a key determinant of passive membrane permeability, binding promiscuity, and metabolic clearance. The target compound has a computed XLogP3-AA value of 1.3. In contrast, its nitrile analog, 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile, has an intrinsically different electron distribution and H-bond acceptor profile due to the nitrile group, though its exact XLogP is not published, it is expected to be lower. The ethanamine's moderate lipophilicity (cLogP 1.3) positions it in a favorable range for CNS drug-like space, offering a distinct advantage over more polar or lipophilic analogs for target programs requiring balanced permeability [1].

ADMET Lipophilicity Drug Design

Hydrogen Bond Donor/Acceptor Topology: Primary Amine Relevance for Covalent and Non-Covalent Chemistry

The primary amine in the target compound provides a single hydrogen bond donor (HBD = 1) and contributes to a total of four hydrogen bond acceptors (HBA = 4). This chemical topology is critical for projects involving electrophilic warheads or salt bridge formation. Analogs like the corresponding alcohol, [2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methanol, lack the basic amine entirely, precluding salt-bridge interactions with acidic residues (e.g., Asp/Glu) [1]. The primary amine also offers a reactive handle for covalent inhibitor design, a feature absent in tertiary amine or amide-containing oxazoles.

Chemical Biology Target Engagement Covalent Inhibitors

Vendor-Specific Supply Chain Reproducibility: American Elements High-Purity Specifications for CROs

In a controlled substance supply environment, reproducibility between batches is paramount. American Elements supplies this compound (CAS 1000931-48-5) in liquid form with storage at 4 °C and offers it in multiple high-purity grades (up to 99.999%) on request [1]. In contrast, Santa Cruz Biotechnology offers standard research-grade solid (≥95%) in fixed sizes (250 mg, 1 g) . The difference in physical form (liquid vs. solid) and available purity tiers impacts solubility handling, formulation, and the ability to conduct ultra-high-purity in vivo studies without confounding trace-element toxicity. This offers a measurable advantage for CROs needing to bridge in vitro to in vivo studies.

Lead Optimization CRO Management Analytical Chemistry

Target Application Scenarios for 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine (CAS 1000931-48-5)


Fragment-Based Covalent Inhibitor Design Warhead Conjugation

Utilize the compound's unique dual topology—a rigid 2-(4-methoxyphenyl)oxazole core paired with a flexible primary ethanamine tail—to act as a core fragment for covalent inhibitor discovery. The primary amine serves as a direct conjugation handle for electrophilic warheads (e.g., acrylamides, sulfonyl fluorides), allowing iterative SAR exploration of the oxazole-phenyl linker region. This is a distinct chemical capability not offered by the analogous methanamine or alcohol derivatives, which either lack the optimal spacer length or the reactive amine. [1]

Kinase Hinge-Binder Optimization Candidate for CNS Targets

With a computed cLogP of 1.3 and a hydrogen bond donor/acceptor profile consistent with CNS drug-like space, treat this compound as a hinge-binding scaffold for kinases with CNS indications. Its oxazole ring can act as an ATP-adenine mimetic, while the ethanamine extends toward the solvent front or ribose pocket, offering a vector for property modulation without an excessive lipophilicity penalty. Analogs with shorter or polar linkers lose this balanced profile. [2]

Proteomics Chemical Probe for Amine-Directed Protein Labeling

The primary ethanamine of this compound provides a well-defined anchor for NHS-ester or isothiocyanate-mediated conjugation to reporter tags (fluorophores, biotin) for chemoproteomics target deconvolution. The 4-methoxyphenyl substituent provides a spectroscopically handle (UV absorbance at ~250-280 nm) for tracking and quantification. This application leverages the specific physicochemical properties of this compound over analogs that either lack a chromophore or a suitably positioned, sterically unhindered primary amine. [1]

Specialty Building Block for Custom Library Synthesis in Medicinal Chemistry CROs

Contract research organizations (CROs) focused on generating unique, patentable lead series can employ this compound as a key building block for parallel synthesis. Its dual reactive sites (the amine for amide/sulfonamide coupling, and oxazole ring for potential late-stage C-H functionalization) and moderate molecular weight (218 Da) make it ideal for generating lead-like libraries compliant with Lipinski's rules. Procuring the liquid form with ultra-high purity specifications from American Elements ensures consistent reaction yields and minimizes byproducts during library production. [3]

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